1-Vinyl-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a vinyl group attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. The vinyl group can then be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl triflates in the presence of a base .
Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods typically employ catalysts and solvents that facilitate the formation of the desired product while minimizing side reactions .
Analyse Chemischer Reaktionen
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like acetic acid, dimethylformamide, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Vinyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds such as:
1H-benzo[d]imidazol-2(3H)-one: Lacks the vinyl group, resulting in different reactivity and applications.
2-Vinyl-1H-benzo[d]imidazol-2(3H)-one:
1-Vinyl-1H-benzo[d]imidazole: Similar structure but without the carbonyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H8N2O |
---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-ethenyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H8N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h2-6H,1H2,(H,10,12) |
InChI-Schlüssel |
RSRMZIFPYGTKAO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C2=CC=CC=C2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.